(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine
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Description
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine is a useful research compound. Its molecular formula is C26H29N3O and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine and its derivatives have been explored for their applications in asymmetric synthesis. These chiral 1,3-dimethyl-2-iminoimidazolidines (monocyclic guanidines) were synthesized and used as bases in asymmetric alkylative esterification, showing modest asymmetric induction (Isobe, Fukuda, & Ishikawa, 1998). Another study focused on the optical resolution of related compounds as a chiral framework for asymmetric Michael reactions (Ryoda et al., 2008).
Photophysical and Chemiluminescence Properties
Research into the photophysical and chemiluminescence properties of derivatives has been conducted. Novel fluorescent polyimides were prepared from these compounds, showing emission in the solid state and in solution with varying photoluminescence quantum yields (Ghaemy & Nasab, 2010).
Photochemical Transformations
A study on S-substituted 5,7-dimethyl-4а,5а-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-2-ones revealed the photochemical transformations of compounds under UV irradiation, including the formation of isomeric 1,3-dimethyl-4,5-diphenylimidazolidin-2-ones (Kravchenko et al., 2018).
Antibacterial and Antifungal Activities
Some derivatives of this compound class were synthesized and evaluated for their antibacterial and antifungal actions against selected microbes. Notably, certain compounds showed good antibacterial and antifungal actions with reported Minimum Inhibitory Concentration (MIC) values (Khan et al., 2012).
DNA Binding Studies
The DNA binding affinity of some novel derivatives of imidazolidines, including those related to the compound , was examined. The study found significant binding strength to DNA, suggesting potential for anti-cancer drug development (Shah et al., 2013).
properties
IUPAC Name |
(2R)-2-[[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFEHDNCQXIQG-DSITVLBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](N(C1=N[C@H](CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469321 |
Source
|
Record name | (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine | |
CAS RN |
210468-90-9 |
Source
|
Record name | (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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